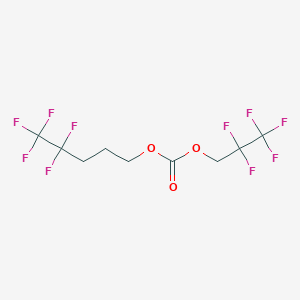
4,4,5,5,5-Pentafluoropentyl 2,2,3,3,3-pentafluoropropyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5,5,5-Pentafluoropentyl 2,2,3,3,3-pentafluoropropyl carbonate is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5,5-Pentafluoropentyl 2,2,3,3,3-pentafluoropropyl carbonate typically involves the reaction of 4,4,5,5,5-Pentafluoropentanol with 2,2,3,3,3-Pentafluoropropyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5,5-Pentafluoropentyl 2,2,3,3,3-pentafluoropropyl carbonate can undergo various chemical reactions, including:
Nucleophilic substitution: The carbonate group can be attacked by nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines and alcohols. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Hydrolysis: This reaction can be catalyzed by acids or bases and is usually performed in aqueous media.
Major Products
Nucleophilic substitution: The major products depend on the nucleophile used. For example, reaction with an amine would yield a carbamate derivative.
Hydrolysis: The major products are 4,4,5,5,5-Pentafluoropentanol and 2,2,3,3,3-Pentafluoropropanol.
Scientific Research Applications
4,4,5,5,5-Pentafluoropentyl 2,2,3,3,3-pentafluoropropyl carbonate has several applications in scientific research:
Materials Science: It is used in the synthesis of fluorinated polymers and coatings, which exhibit unique properties such as low surface energy and high chemical resistance.
Pharmaceuticals: The compound can be used as an intermediate in the synthesis of fluorinated drugs, which often have improved metabolic stability and bioavailability.
Chemical Synthesis: It serves as a building block for the synthesis of complex organic molecules, particularly those requiring multiple fluorine atoms for enhanced properties.
Mechanism of Action
The mechanism of action of 4,4,5,5,5-Pentafluoropentyl 2,2,3,3,3-pentafluoropropyl carbonate depends on its application. In chemical reactions, the carbonate group acts as a leaving group, facilitating nucleophilic substitution reactions. The presence of multiple fluorine atoms can influence the reactivity and stability of the compound, often enhancing its resistance to metabolic degradation in biological systems .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5,5-Pentafluoropentyl methanesulfonate: This compound also contains the 4,4,5,5,5-Pentafluoropentyl group but has a methanesulfonate group instead of a carbonate group.
2,2,3,3,3-Pentafluoropropyl methacrylate: This compound contains the 2,2,3,3,3-Pentafluoropropyl group but is a methacrylate ester.
Uniqueness
4,4,5,5,5-Pentafluoropentyl 2,2,3,3,3-pentafluoropropyl carbonate is unique due to the presence of two highly fluorinated alkyl groups connected by a carbonate linkage. This structure imparts distinct properties such as high thermal stability, low surface energy, and resistance to chemical degradation, making it valuable in specialized applications .
Properties
Molecular Formula |
C9H8F10O3 |
|---|---|
Molecular Weight |
354.14 g/mol |
IUPAC Name |
4,4,5,5,5-pentafluoropentyl 2,2,3,3,3-pentafluoropropyl carbonate |
InChI |
InChI=1S/C9H8F10O3/c10-6(11,8(14,15)16)2-1-3-21-5(20)22-4-7(12,13)9(17,18)19/h1-4H2 |
InChI Key |
VFRMEHZOOOXOKD-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(C(F)(F)F)(F)F)COC(=O)OCC(C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



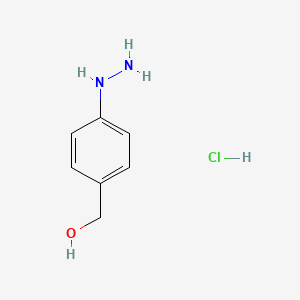
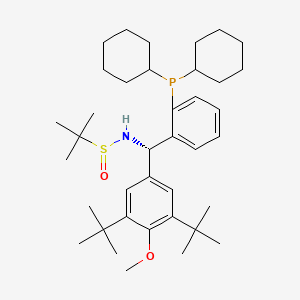
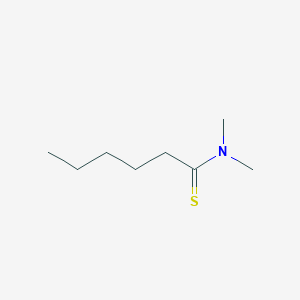
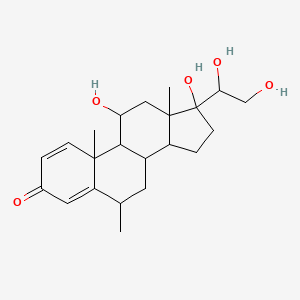
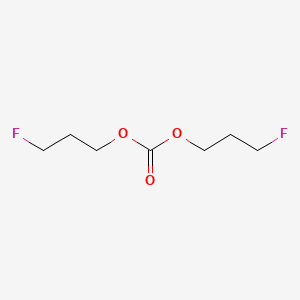
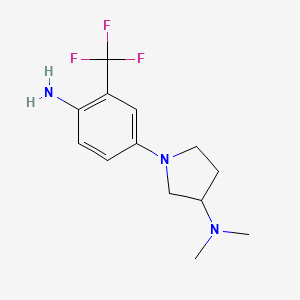
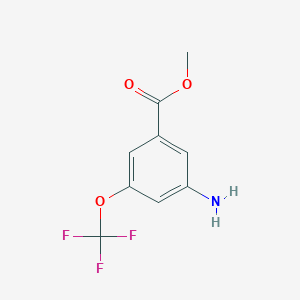
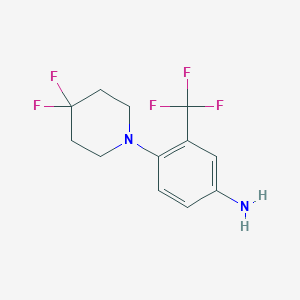
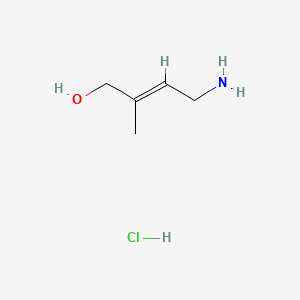
![Glycine, N-[[2-(3-thienyl)ethoxy]carbonyl]-, butyl ester, homopolymer](/img/structure/B15092318.png)
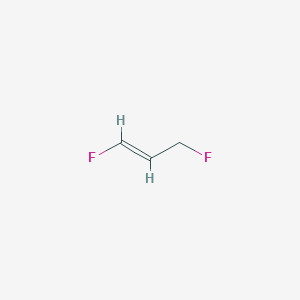
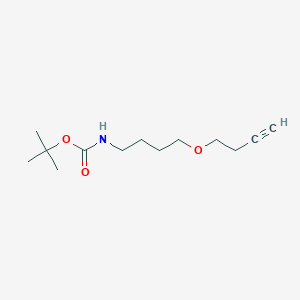
![1-{[1-(Propan-2-yl)piperidin-4-yl]amino}propan-2-ol](/img/structure/B15092341.png)
